molecular formula C19H27NO3 B147426 Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline CAS No. 103573-39-3

Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline

Cat. No.: B147426
CAS No.: 103573-39-3
M. Wt: 317.4 g/mol
InChI Key: NKMQWSHIZGWFCW-LMOVPXPDSA-N
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Description

Properties

IUPAC Name

acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQWSHIZGWFCW-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline is a derivative of isoquinoline that incorporates a methoxyphenyl group. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.

  • IUPAC Name : Acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
  • Molecular Formula : C17H21NO2
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 70416034

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Activity : Research indicates that isoquinoline derivatives exhibit antidepressant-like effects in animal models. The presence of the methoxyphenyl group may enhance these effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
  • Neuroprotective Effects : Some studies suggest that compounds similar to this isoquinoline derivative possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The methoxy group may play a role in enhancing the lipophilicity and membrane penetration of the molecule .

Case Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of isoquinoline significantly reduced depressive-like behavior in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .

Case Study 2: Neuroprotection

In a research article from Journal of Medicinal Chemistry, an isoquinoline derivative was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .

Case Study 3: Antimicrobial Activity

A comparative study published in Antimicrobial Agents and Chemotherapy evaluated various methoxy-substituted phenylacetic acids for their antibacterial activity. The results indicated that compounds with methoxy groups exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntidepressantSignificantPharmacology Biochemistry
NeuroprotectiveModerateJournal of Medicinal Chemistry
AntimicrobialEffectiveAntimicrobial Agents and Chemotherapy

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Medicinal Chemistry demonstrated that derivatives of isoquinoline showed potent cytotoxicity against various cancer cell lines (e.g., HT-29 and A549) with IC50 values in the low micromolar range .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases:

  • Case Study : Research published in Neuroscience Letters indicated that isoquinoline derivatives can protect neurons from oxidative stress-induced damage. The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .

Analgesic Properties

The analgesic effects of related compounds have been explored in animal models:

  • Case Study : A study found that certain isoquinoline derivatives exhibited significant pain relief comparable to standard analgesics . These findings suggest potential applications in pain management therapies.

Data Table: Summary of Applications

ApplicationDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectionProtection against oxidative stress in neurons
AnalgesicComparable pain relief to standard analgesics

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: (1S)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline acetate salt.
  • Molecular Formula: C₁₉H₂₇NO₃ (free base: C₁₇H₂₃NO).
  • Key Features: Octahydroisoquinoline core with a 4-methoxybenzyl substituent at the 1-position and (1S)-stereochemistry .

Role in Pharmaceuticals :

  • Primary Use: Key chiral intermediate in the synthesis of dextromethorphan, a non-opioid antitussive .
  • Synthesis : Produced via enzymatic deracemisation using engineered imine reductases (e.g., IR61-M4), achieving >99% enantiomeric excess and high space-time yield (542 g L⁻¹ day⁻¹) .

Comparison with Structurally Similar Compounds

1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline Derivatives

Compound Name Substituents/Modifications Pharmacological Role Key Differences References
Target Compound (Acetate Salt) 4-Methoxybenzyl, (1S)-configuration Dextromethorphan intermediate High enantiopurity via enzymatic synthesis
(±)-1-(p-Phenoxybenzyl) Derivative Phenoxybenzyl substituent Analgesic precursor Bulkier substituent; lower lipophilicity
1-(4-Methylbenzyl) Derivative 4-Methylbenzyl, resolved with L-tartaric acid Dimemorfan intermediate Methyl vs. methoxy group; altered metabolic stability
1-Benzyl-N-methyl Derivative Benzyl, N-methylation N-Methylmorphinan precursor Lack of methoxy group; morphinan backbone

Structural Impact :

  • 4-Methoxybenzyl Group: Enhances electron-donating properties and receptor binding compared to benzyl or phenoxybenzyl groups .
  • Stereochemistry : The (1S)-configuration is critical for dextromethorphan’s activity, unlike racemic analogs requiring resolution .

Isoquinoline Derivatives with Varied Saturation

Compound Name Saturation Level Functional Groups Applications References
5,6,7,8-Tetrahydroisoquinoline Partial saturation (tetrahydro) None Precursor for Grignard reactions
3,4-Dihydro-α-oxo-2(1H)-isoquinoline Partial saturation + ketone Carboxylic acid Synthetic precursor
Hexahydroisoquinoline Carboxylic Acid Hexahydro + carboxylic acid Methyl ester Research chemical

Key Observations :

  • Octahydro Core : Full saturation in the target compound improves conformational rigidity, favoring enantioselective synthesis .
  • Functional Groups : Carboxylic acid or ester derivatives (e.g., ) lack the methoxybenzyl group, limiting their utility as antitussive intermediates .

Pharmacologically Active Isoquinolines

Compound Name Modifications Activity Synthesis Method References
PALO 3aS, 2S (Comp-1) Azabicyclo[2.2.2]octane Cholinergic activity Multi-step chemical synthesis
N-[(R)-1-azabicyclo[2.2.2]oct-3-yl]-tetrahydroisoquinoline (Comp-6) Naphthalene carboxamide Unspecified CNS activity Chemical resolution
3-Hydroxy-N-methylmorphinan Morphinan backbone Analgesic Cyclization of octahydroisoquinoline

Commercial Forms

Compound Salt Form Use Case
Target Compound Acetate Dextromethorphan synthesis
1-(4-Methoxybenzyl) Derivative Hydrobromide, L-tartrate Veterinary antitussive

Physicochemical Properties :

  • Acetate salt improves solubility for downstream reactions compared to hydrobromide or tartrate salts .

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